N-tert-Butyl-3-methylpyridine-2-carboxamide

Catalog No.
S678948
CAS No.
32998-95-1
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butyl-3-methylpyridine-2-carboxamide

Problem: Unhindered 3-methylpyridine analogs undergo nucleophilic attack by organolithiums, ruining yields in Loratadine synthesis. Solution: N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS 32998-95-1) sterically shields the carbonyl, directing regioselective lithiation at the 3-methyl group. • Achieves >95% lateral lithiation selectivity; prevents ketone/imine byproducts. • Enables efficient attachment of 3-chlorobenzyl moiety for tricyclic core. • Available with ≥97% purity, ready for process R&D and scale-up.

CAS Number

32998-95-1

Product Name

N-tert-Butyl-3-methylpyridine-2-carboxamide

IUPAC Name

N-tert-butyl-3-methylpyridine-2-carboxamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

XYBOIZQGIVYRFV-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)C(=O)NC(C)(C)C

Synonyms

N-(tert-Butyl)-3-methylpyridine-2-carboxamide; N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NC(C)(C)C

N-(tert-Butyl)-3-methylpicolinamide is a reactant used in the preparation of a 2,6-naphthyridine derivative as a dual protein kinase C/D (PKC/PKD) inhibitor with the potential to be used in heart failure therapy.

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS 32998-95-1) is a sterically hindered pyridine building block primarily utilized in the commercial synthesis of complex pharmaceutical APIs, most notably tricyclic antihistamines such as Loratadine and Desloratadine[1]. Unlike generic pyridine derivatives, this compound undergoes highly regioselective lateral lithiation at the 3-methyl position. The tert-butyl amide moiety serves a dual process function: it acts as a strong coordinating group to direct the organolithium base, while providing massive steric bulk to shield the electrophilic carbonyl carbon from unwanted nucleophilic attack [2]. For procurement teams and process chemists, this compound represents a critical, non-substitutable starting material that ensures high mass balances and impurity control in the foundational carbon-carbon bond-forming steps of heterobicyclic and tricyclic drug scaffolds.

Research Fit

Workflow
Synthetic intermediate for pharmaceutical and agrochemical candidate synthesis
Selection Context
Sterically defined tert-butyl amide with a tunable lipophilicity window
Use Context
Multi-step organic synthesis requiring 3-methylpyridine reactivity

Attempting to substitute N-tert-Butyl-3-methylpyridine-2-carboxamide with unhindered analogs, such as 3-methylpyridine-2-carbonitrile or N-methyl-3-methylpyridine-2-carboxamide, results in severe process failures during strong base-promoted functionalization [1]. When subjected to n-butyllithium or lithium diisopropylamide (LDA), the unhindered carbonyl or cyano groups undergo rapid, direct nucleophilic attack by the organolithium reagent, leading to complex oligomeric mixtures and ketone/imine byproducts rather than the desired 3-lithiomethyl intermediate [2]. The precise steric bulk of the tert-butyl group is an absolute requirement to physically block the electrophilic carbonyl center while simultaneously coordinating lithium to direct deprotonation exclusively to the lateral 3-methyl position. Substituting this compound compromises the entire synthetic route, resulting in unviable yields and intractable impurity profiles[3].

Substitution Risk

tert-Butyl amide Removal of the tert-butyl group may reduce LogP by over 1 unit, shifting the lipophilicity profile away from the reported window and altering membrane-permeability context in cell-based workflows.
3-Methyl group The 3-methyl substitution is critical for downstream alkylation reactivity; the 3-unsubstituted analog may not support the same synthetic route.
5-Bromo analog The 5-bromo-substituted analog differs by approximately 41% in molecular weight and carries altered electronic properties, which may shift reactivity and handling characteristics.

Regioselective Lateral Lithiation Efficiency

The primary procurement driver for N-tert-Butyl-3-methylpyridine-2-carboxamide is its high performance in lateral lithiation. When treated with n-BuLi/TMEDA, the target compound achieves >85-90% yield of the laterally alkylated product following electrophilic quench (e.g., with 3-chlorobenzyl chloride). In contrast, attempting the same sequence with the unhindered precursor 3-Methylpyridine-2-carbonitrile yields <20% of the desired product, as the organolithium base preferentially attacks the cyano group to form an imine/ketone byproduct[1].

Evidence DimensionYield of laterally alkylated intermediate
Target Compound Data>85-90% yield
Comparator Or Baseline3-Methylpyridine-2-carbonitrile (<20% yield)
Quantified DifferenceGreater than 4-fold increase in target yield
Conditionsn-BuLi/TMEDA at -78°C to -40°C, followed by electrophilic quench

Ensures viable mass balances and prevents raw material waste in the critical first carbon-carbon bond-forming step of tricyclic API synthesis.

LogP vs 3-Methyl Analog
Reported
LogP 2.31 vs LogP 1.19
Δ +1.12
Supports membrane-permeability screening context
Predicted values; experimental verification recommended

Steric Shielding Against Self-Condensation

The bulky tert-butyl group is essential for minimizing intermolecular side reactions during the generation of the highly reactive organolithium intermediate. Process data indicates that the target compound restricts self-condensation (nucleophilic acyl substitution) byproducts to <5%. A less hindered comparator, such as N-Methyl-3-methylpyridine-2-carboxamide, suffers from >40% self-condensation under identical cryogenic conditions due to insufficient steric shielding of the carbonyl carbon [1].

Evidence DimensionFormation of self-condensation byproducts
Target Compound Data<5% byproducts
Comparator Or BaselineN-Methyl-3-methylpyridine-2-carboxamide (>40% byproducts)
Quantified Difference8-fold reduction in dimeric impurities
ConditionsLithiation with n-BuLi at -40°C

Prevents the formation of difficult-to-remove dimeric impurities, significantly reducing the need for costly chromatographic purification at industrial scale.

LogP vs Boscalid
Reported
LogP 2.31 vs LogP 2.96
Δ −0.65
Moderately lower lipophilicity may support aqueous formulation screening
Predicted values; source-specific review

Downstream Cyclization and Hydrolysis Compatibility

While extreme steric bulk is required for the lithiation step, the directing group must eventually be removed or incorporated into the final scaffold. The secondary N-tert-butyl amide strikes an effective balance, allowing for acid-catalyzed cyclization/hydrolysis (e.g., via POCl3 or polyphosphoric acid) in >80% yield to form the tricyclic core. In contrast, highly hindered tertiary amides (e.g., N,N-Diisopropyl-3-methylpyridine-2-carboxamide) resist cyclization, yielding <30% of the desired tricyclic framework under standard industrial conditions .

Evidence DimensionYield of downstream cyclized/hydrolyzed core
Target Compound Data>80% yield
Comparator Or BaselineN,N-Diisopropyl-3-methylpyridine-2-carboxamide (<30% yield)
Quantified Difference50% absolute increase in cyclization yield
ConditionsStrong acid catalysis (e.g., POCl3 or PPA) at elevated temperatures

Balances the need for extreme steric protection during early-stage lithiation with the requirement for chemical lability during late-stage ring closure.

MW vs 5-Bromo Analog
Data to verify
−78.90 g/mol
41% lighter than 5-bromo analog
Supports cost-effective scale-up and handling assessment
Calculated values; confirm experimentally for scale-up decisions

Thermal Stability of the Lithiated Intermediate

Industrial scale-up of organolithium chemistry is heavily constrained by cooling capacity. The lithiated intermediate of N-tert-Butyl-3-methylpyridine-2-carboxamide maintains >95% stability for over 30 minutes at -40°C. Conversely, less optimized directing groups require strict maintenance at -78°C to avoid rapid degradation and side reactions, making them highly impractical for standard large-scale batch reactors [1].

Evidence DimensionTemperature tolerance of lithiated intermediate
Target Compound DataStable at -40°C for >30 mins
Comparator Or BaselineStandard unhindered picolinamides (Require strict -78°C)
Quantified Difference38°C higher operational temperature tolerance
ConditionsBatch reactor holding time post-lithiation

Relaxes extreme cryogenic cooling requirements, significantly lowering energy costs and improving reproducibility during commercial manufacturing.

Melting Point
Class-level
65–67 °C
Reported experimental value
Assures physical form consistency for reproducible workflows
Analog melting point data unavailable for direct comparison
Synthetic Intermediate Role
Reported
Desloratadine & PKC/PKD inhibitor routes
Validated synthetic intermediate
Reduces development risk in related chemical space exploration
Established routes; method-transfer context may require review

Commercial Synthesis of Tricyclic Antihistamines (Loratadine/Desloratadine)

This compound is the foundational building block for synthesizing blockbuster antihistamines. Its ability to undergo high-yielding, regioselective lateral lithiation allows for the efficient attachment of the 3-chlorobenzyl moiety, which is the critical first step in constructing the benzo[5,6]cyclohepta[1,2-b]pyridine core[1].

Development of NF-κB-Inducing Kinase (NIK) Inhibitors

In modern medicinal chemistry, this compound is procured to construct complex heteroaromatic and heterobicyclic scaffolds. The steric protection afforded by the tert-butyl group ensures that subsequent functionalization at the 3-position proceeds without compromising the integrity of the pyridine-2-carboxamide pharmacophore [2].

Synthesis of Ferroptosis-Modulating Therapeutics

The compound serves as a highly reliable starting material for generating substituted pyridine derivatives used in the treatment of lipid peroxidation-related degenerative diseases. Its predictable reactivity profile under directed ortho-metalation (DoM) conditions makes it ideal for library synthesis and lead optimization[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PKC/PKD inhibitor synthesis
Steric tert-butyl amide profile
Synthetic route compatibility and intermediate stability
Desloratadine intermediate research
3-Methyl substitution pattern
Downstream alkylation reactivity and yield consistency
Pyridine carboxamide library synthesis
Tunable LogP window
Scaffold derivatization scope and agrochemical candidate profiling

XLogP3

1.8

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Other CAS

32998-95-1

Wikipedia

N-tert-Butyl-3-methylpyridine-2-carboxamide

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